molecular formula C7H10O2 B1268014 Ethyl 2-methylidenecyclopropane-1-carboxylate CAS No. 18941-94-1

Ethyl 2-methylidenecyclopropane-1-carboxylate

Cat. No. B1268014
CAS RN: 18941-94-1
M. Wt: 126.15 g/mol
InChI Key: SPCOBAXZQGNBHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives, including ethyl 2-methylidenecyclopropane-1-carboxylate, involves intricate chemical reactions that highlight the compound's utility in organic synthesis. For instance, the oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates by RuO4 demonstrates the reactivity of cyclopropane rings towards oxidative conditions, leading to regioselective ring opening and functionalized products (Graziano et al., 1996).

Molecular Structure Analysis

The molecular structure of ethyl 2-methylidenecyclopropane-1-carboxylate and its derivatives provides insights into the steric and electronic effects that influence their reactivity and interactions. The study of the structure of 1-aminocyclopropane-1-carboxylate synthase, a key enzyme in ethylene biosynthesis, offers a comparative analysis of similar compounds. This enzyme, with a similar cyclopropane core, helps elucidate the role of active site residues and the enzyme's overall structure in catalysis and inhibitor design (Capitani et al., 1999).

Chemical Reactions and Properties

Cyclopropane compounds, including ethyl 2-methylidenecyclopropane-1-carboxylate, participate in a variety of chemical reactions that underscore their versatility in synthetic chemistry. For example, the reaction with RuO4 highlights their susceptibility to oxidative cleavage, providing a pathway to diverse functionalized products. This reactivity is pivotal in synthesizing complex molecules and intermediates in organic synthesis (Graziano et al., 1996).

Physical Properties Analysis

The physical properties of cyclopropane derivatives are crucial for their storage, handling, and application in various chemical processes. While specific data on ethyl 2-methylidenecyclopropane-1-carboxylate might not be readily available, the general stability, solubility, and boiling points of cyclopropane derivatives can be inferred from related compounds, aiding in their practical use in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of ethyl 2-methylidenecyclopropane-1-carboxylate, such as reactivity towards nucleophiles, electrophiles, and various reagents, are fundamental to its applications in organic synthesis. Its behavior in reactions, such as oxidative scission and addition reactions, provides valuable insights into the manipulation of cyclopropane rings for the synthesis of complex organic molecules (Graziano et al., 1996).

Scientific Research Applications

Oxidative Ring Opening

Ethyl 2,2-dimethoxycyclopropane-1-carboxylates react with RuO4, leading to oxidative ring opening. This process results in the formation of methyl ethyl oxobutanedioates and 3-substituted ethyl methyl 2-oxopentanedioates, showcasing the potential for chemical transformations involving cyclopropane structures (Graziano et al., 1996).

Ethylene Precursor in Plants

Ethyl 2-methylidenecyclopropane-1-carboxylate is closely related to compounds like 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene in plants. Research on ACC has led to insights into its conversion to ethylene and its role as a regulator in plant growth and response to environmental stimuli (Hoffman et al., 1982).

Enzyme Inhibition

Derivatives of ethyl 2-methylidenecyclopropane-1-carboxylate have been studied for their inhibitory effects on enzymes like carbonic anhydrases and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Ethylene-Independent Growth Regulation

1-Aminocyclopropane 1-carboxylic acid (ACC), related to ethyl 2-methylidenecyclopropane-1-carboxylate, is emerging as a significant molecule in plant science, acting as an ethylene-independent growth regulator. This highlights the broader applications of cyclopropane derivatives in agricultural and biological research (Polko & Kieber, 2019).

Polymer Chemistry

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound related to ethyl 2-methylidenecyclopropane-1-carboxylate, has been used in polymer chemistry. It's oligomerized using horseradish peroxidase, demonstrating the potential of cyclopropane derivatives in material science (Pang et al., 2003).

properties

IUPAC Name

ethyl 2-methylidenecyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-9-7(8)6-4-5(6)2/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCOBAXZQGNBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334086
Record name 2-Methylene-cyclopropanecarboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylidenecyclopropane-1-carboxylate

CAS RN

18941-94-1
Record name 2-Methylene-cyclopropanecarboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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